ethyl 2-(8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Description
Ethyl 2-(8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C19H18ClN5O4 and its molecular weight is 415.83. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications and Synthesis
Ionic liquids, such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc), have been utilized for the efficient synthesis of imidazole derivatives through mild and effective catalysis under ultrasonic irradiation. This innovative approach offers significant advantages, including the avoidance of harmful catalysts, operation at room temperature, high yields, and simplicity in methodology, highlighting the potential for creating complex molecules similar to the compound (Hongjun Zang et al., 2010).
Antagonistic and Inhibitory Effects
Research on novel 2-(2-((2-(4-chlorophenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)acetic acids has discovered new chemotypes for CRTh2 receptor antagonism. The structure-activity relationship development and the evaluation of in vitro and in vivo DMPK properties of these compounds offer insights into designing selective receptor antagonists (J. Pothier et al., 2012).
Affinity and Selectivity towards Receptors
The structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones have been studied for their affinity towards human A(3) adenosine receptors. Modifications to the imidazoline ring and phenyl group significantly influence receptor affinity and selectivity, demonstrating the potential for designing highly selective ligands for specific receptor subtypes (V. Ozola et al., 2003).
Antioxidant and Cytotoxic Potential
The antioxidant and cytotoxic potential of ethyl acetate extracts from endophytic fungi showcases the utility of natural compounds in scientific research, particularly in studying biological activities and therapeutic applications (Ananda Danagoudar et al., 2018).
Synthetic Methodologies
Studies focusing on the synthesis of imidazole and purine derivatives provide foundational methodologies for creating compounds with complex functionalities. These methods highlight the versatility of synthetic chemistry in generating molecules with potential applications in various research fields (F. Nielsen & E. Pedersen, 1982).
Properties
IUPAC Name |
ethyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O4/c1-4-29-14(26)10-24-17(27)15-16(22(3)19(24)28)21-18-23(15)9-11(2)25(18)13-7-5-12(20)6-8-13/h5-9H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLERKEVURWZJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Cl)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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